N,N-Diethyl-4-isocyanato-3-methylaniline
Description
N,N-Diethyl-4-isocyanato-3-methylaniline (CAS: Not explicitly provided) is a substituted aniline derivative featuring an isocyanato (-NCO) group at the para position, a methyl group at the meta position, and diethylamino (-N(Et)₂) substituents on the nitrogen. This compound is structurally tailored for applications in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethane precursors due to the high reactivity of the isocyanato group.
Properties
CAS No. |
90313-43-2 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,N-diethyl-4-isocyanato-3-methylaniline |
InChI |
InChI=1S/C12H16N2O/c1-4-14(5-2)11-6-7-12(13-9-15)10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
HMJKHJPCGGKRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-isocyanato-3-methylaniline can be synthesized through several methods. One common approach involves the reaction of N,N-diethyl-3-methylaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: N,N-diethyl-3-methylaniline
Reagent: Phosgene (COCl2)
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and stringent safety measures due to the use of phosgene, which is highly toxic. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-isocyanato-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: React with the isocyanate group to form polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
N,N-Diethyl-4-isocyanato-3-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-isocyanato-3-methylaniline primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Electronic Effects: The isocyanato group (-NCO) in the target compound is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution at the para position. In contrast, nitro (-NO₂) or nitroso (-NO) groups (e.g., compounds 3a and ) further deactivate the ring, reducing electrophilic reactivity but enhancing stability toward oxidation .
- Steric Effects: Bulky substituents like dipropylamino in 3a or morpholine in 3b reduce reaction rates in sterically demanding environments compared to the diethylamino group in the target compound.
- Thermal Properties : Nitro-substituted analogues (e.g., 3a ) exhibit higher melting points due to stronger intermolecular dipole interactions, whereas the target compound’s liquid state (inferred from lack of melting point data) suggests weaker crystallinity .
Spectroscopic Characterization
- ¹H NMR: The diethylamino group in the target compound would show a triplet (~1.2 ppm, CH₃) and quartet (~3.4 ppm, CH₂), distinct from dipropylamino (e.g., 3a ) or morpholine (3b ) substituents.
- HRMS : The molecular ion for the target compound (estimated m/z ~234.3) would differ significantly from nitrosoaniline derivatives (e.g., m/z ~208.3 for ) due to the -NCO group’s mass contribution.
Research Findings and Industrial Relevance
- Synthetic Efficiency: Diethylamino-substituted anilines (e.g., ) are typically synthesized via nucleophilic substitution of chloro- or nitro-precursors, whereas isocyanato derivatives require additional steps like phosgenation .
- Stability : The target compound’s isocyanato group is moisture-sensitive, necessitating anhydrous handling, whereas nitrosoanilines () are light-sensitive but more stable under ambient conditions .
Data Tables
Table 1: Comparative Physical Properties
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